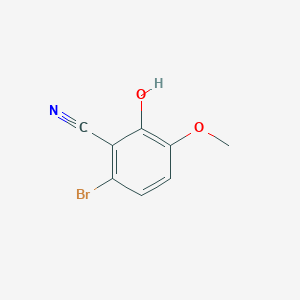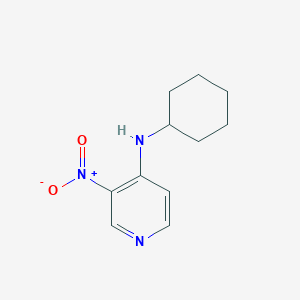
N-cyclohexyl-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C11H15N3O2 and a molar mass of 221.26 g/mol It is characterized by the presence of a cyclohexyl group attached to a nitropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of N-cyclohexyl-3-nitropyridin-4-amine may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cyclohexyl-3-aminopyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-nitropyridin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial and anti-tubercular activities .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-cyclohexyl-3-nitropyridin-4-amine is unique due to its specific structural features, such as the cyclohexyl group and the nitro group on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
103565-87-3 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
Clave InChI |
CORWJUKXATVWNW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Solubilidad |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)

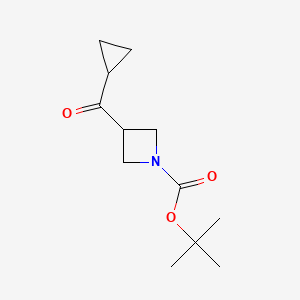
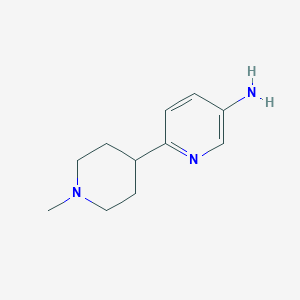
![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)

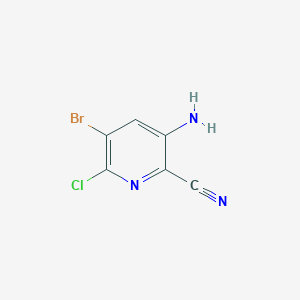
![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)


